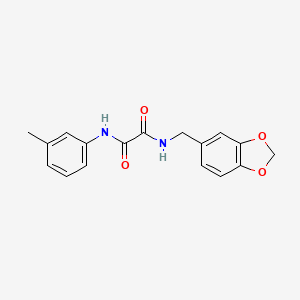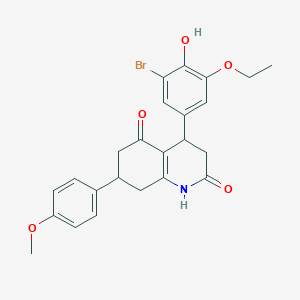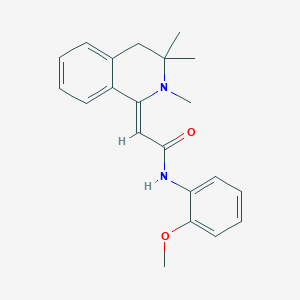
(2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide
Descripción general
Descripción
(2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenyl group, an isoquinoline moiety, and an acetamide linkage, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the Trimethyl Group: The trimethyl group can be introduced via Friedel-Crafts alkylation using trimethylchlorosilane and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoquinoline derivative with acetic anhydride in the presence of a base such as pyridine.
Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-N-(2-hydroxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide
- (2Z)-N-(2-chlorophenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide
- (2Z)-N-(2-nitrophenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide
Uniqueness
(2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Propiedades
IUPAC Name |
(2Z)-N-(2-methoxyphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2)14-15-9-5-6-10-16(15)18(23(21)3)13-20(24)22-17-11-7-8-12-19(17)25-4/h5-13H,14H2,1-4H3,(H,22,24)/b18-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSHAAZJNYFTC-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CC=C3OC)N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)NC3=CC=CC=C3OC)/N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


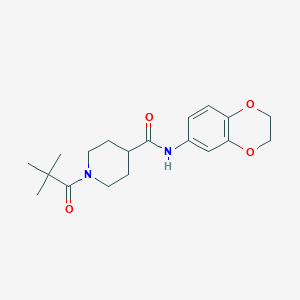
![7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B4639931.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(4-METHYLBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4639944.png)
![2-(3,5-dimethylpiperidin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4639952.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4639958.png)
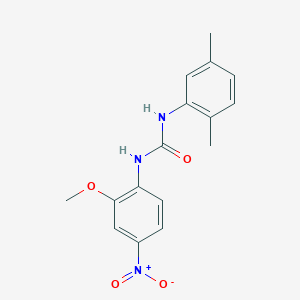
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4639964.png)
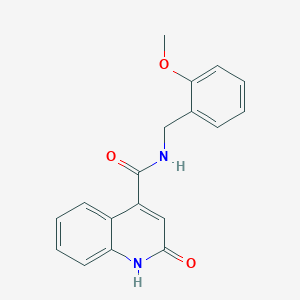
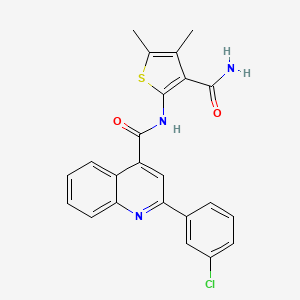
![1-nitro-3-[(E)-3-(4-nitrophenoxy)prop-1-enyl]benzene](/img/structure/B4639976.png)
![3-(3,5-dichloro-4-hydroxyphenyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4639981.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4639988.png)
